4,5-Dichloro-2-cyano-imidazole

Übersicht

Beschreibung

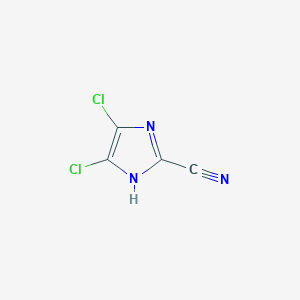

4,5-Dichloro-2-cyano-imidazole is a useful research compound. Its molecular formula is C4HCl2N3 and its molecular weight is 161.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4,5-Dichloro-2-cyano-imidazole has been investigated for its potential therapeutic properties, particularly as an antiviral and anticancer agent.

Antiviral Activity:

- The compound has shown promise in inhibiting the hepatitis C virus (HCV). Research indicates that derivatives of imidazole compounds exhibit significant antiviral activity against HCV, with some derivatives achieving low EC50 values (effective concentration for 50% inhibition) in vitro . This suggests that this compound might serve as a scaffold for developing more potent antiviral agents.

Anticancer Properties:

- Studies have demonstrated that imidazole derivatives, including those related to this compound, possess cytotoxic effects against various cancer cell lines. For instance, certain synthesized compounds showed effective growth inhibition against cervical and bladder cancer cell lines with IC50 values indicating strong anticancer potential .

Agricultural Applications

This compound is also recognized for its role in agriculture, particularly as an intermediate in the synthesis of fungicides.

Fungicidal Properties:

- The compound is a precursor to cyazofamid, a fungicide used extensively to control late blight and downy mildew in crops such as cucumbers and potatoes. The synthesis of cyazofamid from this compound has been optimized for industrial applications, emphasizing its importance in agricultural chemistry .

Several studies have highlighted the effectiveness of this compound in various applications:

- Antiviral Research: A study focusing on imidazole derivatives reported that modifications at specific positions significantly enhance antiviral activity against HCV .

- Cancer Cell Line Studies: In vitro tests revealed that certain derivatives had IC50 values below 10 µM against cervical cancer cells, indicating strong potential for further development .

- Agricultural Efficacy: Field trials using cyazofamid have demonstrated effective control over fungal diseases in crops, showcasing the practical application of this compound in real-world agricultural settings .

Eigenschaften

Molekularformel |

C4HCl2N3 |

|---|---|

Molekulargewicht |

161.97 g/mol |

IUPAC-Name |

4,5-dichloro-1H-imidazole-2-carbonitrile |

InChI |

InChI=1S/C4HCl2N3/c5-3-4(6)9-2(1-7)8-3/h(H,8,9) |

InChI-Schlüssel |

BPNNULHRWUWMFE-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)C1=NC(=C(N1)Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.